Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate
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Overview
Description
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a chloropyrimidine moiety and an isobutyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-chloropyrimidine with piperazine, followed by esterification with isobutyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced piperazine derivatives.
Hydrolysis: Formation of 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylic acid.
Scientific Research Applications
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isobutyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of the target. The piperazine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isobutyl group may also affect the compound’s pharmacokinetic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H19ClN4O2 |
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Molecular Weight |
298.77 g/mol |
IUPAC Name |
2-methylpropyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19ClN4O2/c1-10(2)9-20-13(19)18-7-5-17(6-8-18)12-15-4-3-11(14)16-12/h3-4,10H,5-9H2,1-2H3 |
InChI Key |
OWWHBOJBEOSQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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